REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[NH:11]C(=O)C(F)(F)F.O.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CO>[NH2:11][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[N:8][C:7]=2[C:2]=1[CH3:1] |f:2.3.4|
|
Name
|
4-methyl-5-trifluoroacetamidobenzoxazole
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC2=C1N=CO2)NC(C(F)(F)F)=O
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condenser is attached
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a black residue
|
Type
|
CUSTOM
|
Details
|
This material is purified by chromatography (silica gel, 50% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N=CO2)C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |